- Process for preparing an indole compound, India, , ,

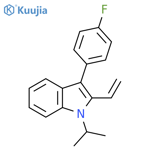

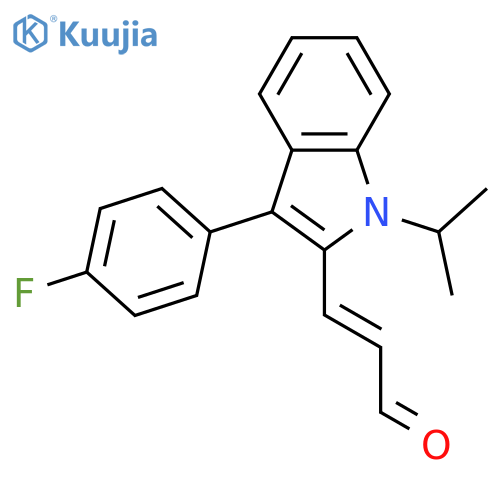

Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

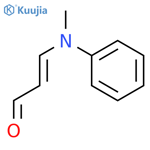

93957-50-7 structure

Nome del prodotto:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Numero CAS:93957-50-7

MF:C20H18FNO

MW:307.36142873764

MDL:MFCD03840863

CID:61665

PubChem ID:160871011

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein

- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal

- Fluvastatin F-2

- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal

- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal

- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal

- Fenal

- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL

- 2-Propenal, 3-[3-(4-fluo

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)

- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal

- EC 425-370-4

- DTXSID301153342

- NS00077717

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-

- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal

- MFCD03840863

- AC-26812

- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL

- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal

- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal

- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE

- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal

- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal

- Q-102780

- 129332-30-5

- AC-29005

- SCHEMBL5847130

- A1-01698

- AS-12807

- AKOS015896063

- CS-W008265

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL

- C20H18FNO

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- DVWHSTKQJBIYCK-VMPITWQZSA-N

- F0819

- 93957-50-7

-

- MDL: MFCD03840863

- Inchi: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+

- Chiave InChI: DVWHSTKQJBIYCK-VMPITWQZSA-N

- Sorrisi: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O

Proprietà calcolate

- Massa esatta: 307.13700

- Massa monoisotopica: 307.137242360g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 23

- Conta legami ruotabili: 4

- Complessità: 427

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 22

- XLogP3: 4.4

Proprietà sperimentali

- Colore/forma: No data available

- Densità: 1.10

- Punto di fusione: 129.0 to 133.0 deg-C

- Punto di ebollizione: 497.643°C at 760 mmHg

- Punto di infiammabilità: 254.8±28.7 °C

- PSA: 22.00000

- LogP: 5.24040

- Sensibilità: Sensibile all'aria

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H317-H410

- Dichiarazione di avvertimento: P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501

- Numero di trasporto dei materiali pericolosi:UN 3077 9/PG III

- Istruzioni di sicurezza: S2-S22-S24-S37-S60-S61

-

Identificazione dei materiali pericolosi:

- PackingGroup:III

- Condizioni di conservazione:Store at room temperature

- Classe di pericolo:9

- Frasi di rischio:R43; R50/53

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047045-5g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 5g |

¥44.00 | 2024-04-24 | |

| Ambeed | A112502-10g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 10g |

$9.0 | 2025-02-20 | |

| Ambeed | A112502-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

$82.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0819-25g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98.0%(GC) | 25g |

¥3100.0 | 2022-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74870-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

¥325.0 | 2023-09-07 | |

| Key Organics Ltd | AS-12807-10MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-12807-1MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 1mg |

£37.00 | 2025-02-09 | |

| TRC | F595670-1000mg |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 1g |

$150.00 | 2023-05-18 | ||

| Chemenu | CM147756-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 95%+ | 100g |

$234 | 2021-08-05 | |

| Key Organics Ltd | AS-12807-100G |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 100g |

£275.00 | 2025-02-09 |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 3 °C; 3 °C → rt; > 1 min, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Solvents: Chloroform-d ; 2 d, rt

Riferimento

- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct Heterocyles, Organic Letters, 2018, 20(4), 1038-1041

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

Riferimento

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 10 min, 5 - 7 °C

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

Riferimento

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium), Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

Riferimento

- Method for preparation of (+)-fluvastatin, Korea, , ,

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenal, Zhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

Riferimento

- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their Analogues, Journal of Organic Chemistry, 2010, 75(22), 7514-7518

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

Riferimento

- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, Crystal Structure Theory and Applications, 2013, 2(4), 150-156

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 45 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

Riferimento

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium), Hecheng Huaxue, 2008, 16(3), 358-361

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

Riferimento

- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleus, RSC Advances, 2015, 5(48), 38748-38759

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

Riferimento

- Vinylformylation utilizing propeniminium salts, Journal of Organic Chemistry, 1992, 57(11), 3250-2

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt

Riferimento

- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatin, Organic & Biomolecular Chemistry, 2015, 13(45), 10995-11002

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

Riferimento

- A catalytic approach to the synthesis of (+)-fluvastatin analogue, Bulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-

- 3-(N-Phenyl-N-methyl)aminoacrolein

- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-

- 1-Isopropyl-3-(4-fluorophenyl)indole

- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-

- trans 3-(N-Methylanilino)acrolein

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Letteratura correlata

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

2. Book reviews

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde) Prodotti correlati

- 129332-30-5(3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

- 1448029-23-9(2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone)

- 2138384-47-9(1H-1,2,3-Triazole-5-carboxylic acid, 4-spiro[2.4]hept-4-yl-, 1,1-dimethylethyl ester)

- 2171927-69-6(5-{2-(benzyloxy)ethanesulfonylmethyl}furan-2-carboxylic acid)

- 2098037-69-3(methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate)

- 1017475-87-4({[1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl}(methyl)amine)

- 1932085-58-9((1S)-1-2-chloro-5-(trifluoromethyl)phenylethan-1-ol)

- 2228209-50-3(1-(2,4-dimethoxypyridin-3-yl)-3-oxocyclobutane-1-carbonitrile)

- 861240-04-2(5-1-(2,5-Dichlorophenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol)

- 1248546-71-5(4-Acetamido-3-methyl-1,2-oxazole-5-carboxylic acid)

Fornitori consigliati

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti

Shandong Feiyang Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso